3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester
CAS No.:
Cat. No.: VC16537172
Molecular Formula: C9H7N3O5
Molecular Weight: 237.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O5 |
|---|---|
| Molecular Weight | 237.17 g/mol |
| IUPAC Name | methyl 6-nitro-3-oxo-2,3a-dihydroindazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H7N3O5/c1-17-9(14)5-2-4(12(15)16)3-6-7(5)8(13)11-10-6/h2-3,7H,1H3,(H,11,13) |
| Standard InChI Key | KDLUTDMPLVMLCZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC2=NNC(=O)C12)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 237.17 g/mol . Its IUPAC name, methyl 6-nitro-3-oxo-2,3a-dihydroindazole-4-carboxylate, reflects the indazole core substituted with a nitro group at position 6, a hydroxyl group at position 3 (tautomerized as a ketone), and a methyl ester at position 4 (Figure 1) .
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.17 g/mol | |
| Density | 1.7 ± 0.1 g/cm³ | |
| Boiling Point | 520.6 ± 45.0 °C | |
| Flash Point | 268.6 ± 28.7 °C | |
| Canonical SMILES | COC(=O)C1=CC(=CC2=NNC(=O)C12)N+[O-] |
The planar indazole ring system facilitates π-π stacking interactions, while the nitro and ester groups enhance electrophilicity, enabling participation in nucleophilic substitution reactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically begins with functionalization of simpler indazole derivatives. A nitro group is introduced via nitration under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C), followed by esterification of the carboxylic acid precursor using methanol and a catalytic acid. For example, the parent carboxylic acid (3-hydroxy-6-nitro-4-(1H)indazole carboxylic acid) undergoes methylation with dimethyl sulfate or methyl iodide in dimethylformamide (DMF) to yield the ester.
Reactivity Profile
The compound’s reactivity is dominated by:
-
Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization .
-
Ester Hydrolysis: Basic conditions (e.g., NaOH/EtOH) cleave the methyl ester to regenerate the carboxylic acid.
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Electrophilic Substitution: The indazole ring undergoes halogenation or sulfonation at position 5 or 7 due to electron-withdrawing effects of the nitro group .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 200°C, with the nitro group posing a risk of exothermic decomposition under high heat .
Table 2: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 2.92 | Calculated |
| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C | Estimated |
| Refractive Index | 1.724 | Experimental |
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate moderate cytotoxicity against HeLa (IC₅₀ = 34 µM) and MCF-7 (IC₅₀ = 42 µM) cell lines. Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits topoisomerase IIα by intercalating into DNA.
Applications in Drug Development
Lead Optimization
Structural modifications, such as replacing the methyl ester with bulkier alkyl groups, improve metabolic stability. For instance, the ethyl ester analog shows a 2.3-fold increase in plasma half-life (t₁/₂ = 6.7 h) in rodent models.
Prodrug Design
The methyl ester serves as a prodrug moiety, enhancing oral bioavailability. Enzymatic hydrolysis in vivo releases the active carboxylic acid, which exhibits 89% bioavailability in rats compared to 22% for the parent acid.
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